molecular formula C20H29N5O B12181197 7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12181197
M. Wt: 355.5 g/mol
InChI Key: MJLSSCRYXKPLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic core (pyrimidine and triazine rings) substituted with a benzyl group at position 7, a methyl group at position 8, a phenyl group at position 1, and a morpholine-containing ethyl chain at position 2.

Properties

Molecular Formula

C20H29N5O

Molecular Weight

355.5 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-7,8-dimethyl-1-(4-methylphenyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H29N5O/c1-15-7-9-18(10-8-15)24-13-23(12-6-11-22(4)5)14-25-19(26)16(2)17(3)21-20(24)25/h7-10H,6,11-14H2,1-5H3

InChI Key

MJLSSCRYXKPLBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions using benzyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the morpholin-4-ylethyl group: This step can be carried out through nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of aluminum chloride for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrimido-Triazinone Family

  • 7-Benzyl-1-(4-Fluorophenyl)-8-Methyl-3-(3-Morpholinopropyl)-Analog (): This analogue differs in two key substituents: a 4-fluorophenyl group replaces the phenyl group at position 1, and a 3-morpholinopropyl chain replaces the 2-morpholin-4-ylethyl group at position 3. The longer morpholinopropyl chain may alter pharmacokinetics, increasing lipophilicity but reducing aqueous solubility compared to the shorter ethyl chain in the target compound .

Tetrahydroimidazo[1,2-a]Pyridine Derivatives (–4)

  • Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (): This compound features an imidazo-pyridine core instead of a pyrimido-triazinone. Key differences include: Physical Properties: Higher melting point (243–245°C) and lower purity (51%) compared to typical pyrimido-triazinones, suggesting greater crystallinity but synthetic challenges. Substituent Effects: The nitro group at position 7 may confer redox activity, while the cyano group at position 8 could influence hydrogen bonding. Such features are absent in the target compound, which relies on benzyl and morpholine groups for interactions .
  • Diethyl 8-Cyano-7-(3-Methoxyphenyl)-2-Oxo-3-Phenethyl-Analogue (): The methoxyphenyl group here introduces electron-donating effects, contrasting with the unsubstituted benzyl group in the target compound. This substitution could enhance solubility but reduce membrane permeability. The lower melting point (162–165°C) and moderate purity (53%) highlight structural flexibility in imidazo-pyridines compared to rigid pyrimido-triazinones .

Pyrimido[2,1-c][1,2,4]Triazin-4-One Derivatives ()

  • 3-Chloro-8-Phenyl-6-(Thiophen-2-yl)-Analog (Compound 6): The chloro and thiophene substituents here differ significantly from the target compound’s morpholine and benzyl groups. The thiophene moiety may enhance π-π stacking with aromatic residues in enzyme active sites, while the chloro group could improve electrophilicity. These features suggest divergent pharmacological targets compared to the morpholine-containing target compound .

Biological Activity

7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. Its structure includes several functional groups that enhance its biological activity:

PropertyDetails
Molecular Formula C26H30FN5O2
Molecular Weight 463.5 g/mol
IUPAC Name 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
InChI Key XCAWRNPNZXTKAX-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. These interactions can modulate the activity of enzymes and receptors involved in critical cellular pathways. Specifically:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance:

  • Cyclooxygenase Inhibition : Research indicates that compounds similar to 7-benzyl-8-methyl... possess IC50 values against COX enzymes comparable to established anti-inflammatory drugs like indomethacin. For example:
    • COX-1 IC50 values: 19.45 ± 0.07 μM
    • COX-2 IC50 values: 23.8 ± 0.20 μM .

Neuroprotective Activity

The compound has also been evaluated for neuroprotective effects in models of neuroinflammation. In vitro studies on murine microglial cells showed that it could reduce nitric oxide (NO) production levels significantly:

CompoundIC50 (μM)Reference
7-benzyl...20.9
L-NMMA (control)28.8

This suggests a potential role in treating neurodegenerative diseases characterized by inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their anti-inflammatory activities using in vitro assays against COX enzymes .
  • Structure–Activity Relationship (SAR) : The presence of specific substituents was found to enhance anti-inflammatory activity significantly. Electron-releasing groups were identified as beneficial for improving potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.